3-Glycidoxypropyldimethoxymethylsilane

Vue d'ensemble

Description

3-Glycidoxypropyldimethoxymethylsilane (GDMMS) is an epoxy-silane that is used to form a silane-based coupling agent for functionalization of a variety of substrates . The epoxy groups allow good adhesion of surface atoms and form a stable polymeric structure .

Synthesis Analysis

The synthesis of 3-Glycidoxypropyldimethoxymethylsilane involves several steps, including hydrolysis and condensation . The hydrolysis of 3-Glycidoxypropyltrimethoxysilane (GPTMS) was studied as a function of the hydrolysis time in solutions with 50% of alcoholic solvents by infrared spectroscopy . It was verified that it was possible to analyze qualitatively and quantitatively the chemical reactions involving the hydrolysis/condensation of GPTMS .

Molecular Structure Analysis

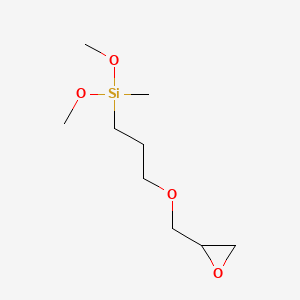

The molecular formula of 3-Glycidoxypropyldimethoxymethylsilane is C9H20O4Si . It has a molecular weight of 220.34 g/mol . The IUPAC name is dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane .

Chemical Reactions Analysis

The chemical reactions involving 3-Glycidoxypropyldimethoxymethylsilane primarily involve the hydrolysis of the alkoxy groups, with the generation of the Si-OH groups and alcohol . From 30 minutes, there is a large amount of silanols in the solution that tend to condense and form siloxane groups . This reaction is accelerated from 60 minutes . From 70-80 minutes, the reactions tend to decrease the kinetics, due to the absence of silanols and the hydrolysis/condensation process .

Physical And Chemical Properties Analysis

3-Glycidoxypropyldimethoxymethylsilane has a molecular weight of 220.34 g/mol . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 8 rotatable bonds . The exact mass is 220.11308565 g/mol .

Applications De Recherche Scientifique

Electronics

GDMMS is utilized in the electronics industry for its ability to modify surfaces for better adhesion and functionality. It can surface modify indium tin oxide (ITO) glass substrates, which are crucial for the immobilization of surface atoms. This modification is essential for the development of electrochemical sensors and devices .

Medicine

In the medical field, GDMMS serves as a silane coupling agent that can be used to functionalize various substrates. Its epoxy groups bond well with surface atoms, creating a stable polymeric structure. This property is beneficial in developing biomedical devices where durable surface modification is required .

Coatings

GDMMS finds application in coatings due to its ability to act as a hardener and improve adhesion. It’s particularly useful in multi-component silicone-based rubbers, providing a stable cure and enhancing the durability of the coatings .

Adhesives

As an adhesion promoter, GDMMS is employed in automotive laminate adhesives, furniture laminate adhesives, and flocking adhesives. It’s an excellent candidate for formulations that require a stable crosslinker, contributing to the strength and longevity of adhesive bonds .

Composites

In composite materials, GDMMS improves both dry and wet strength when used with glass fiber rovings. It enhances the mechanical properties of composites, making them suitable for high-performance applications where strength and durability are critical .

Optics

GDMMS is used in optics to develop zwitterionic push-pull chromophore and carbazole-derivatives-doped hybrid organic–inorganic homogeneous films. These materials have applications in advanced optical devices and LED technologies .

Aerospace

Aerospace applications of GDMMS include its use in thermal protection materials. As a component in aerogels, it contributes to the thermal insulation properties required for aerospace vehicles, helping them withstand extreme temperatures and environmental conditions .

Automotive

In the automotive industry, GDMMS is used as a water-stable single component crosslinker. It’s suitable for various applications, including laminate adhesives and coatings, where it provides enhanced adhesion and resistance to environmental factors .

Mécanisme D'action

Target of Action

The primary target of 3-Glycidoxypropyldimethoxymethylsilane (GDMMS) is the surface atoms of various substrates . The compound is used to form a silane-based coupling agent for functionalization of these substrates .

Mode of Action

GDMMS interacts with its targets through its epoxy groups, which allow good adhesion of surface atoms . This interaction forms a stable polymeric structure , which is crucial for the compound’s function as a coupling agent.

Result of Action

The primary result of GDMMS’s action is the formation of a stable polymeric structure on the surface of various substrates . This structure allows for the effective functionalization of the substrates, enabling them to be used in a variety of applications. For example, GDMMS-modified substrates can be used for the electrochemical detection and labeling .

Safety and Hazards

3-Glycidoxypropyldimethoxymethylsilane is harmful to aquatic life with long-lasting effects . It causes serious eye damage and may cause an allergic skin reaction . It is advised to avoid release to the environment and to wear protective gloves, clothing, eye protection, and face protection . Contaminated work clothing should not be allowed out of the workplace .

Propriétés

IUPAC Name |

dimethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4Si/c1-10-14(3,11-2)6-4-5-12-7-9-8-13-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGNXNCOTZPEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCOCC1CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158600-68-1 | |

| Record name | Oxirane, 2-[[3-(dimethoxymethylsilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158600-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90984300 | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Glycidoxypropyldimethoxymethylsilane | |

CAS RN |

65799-47-5 | |

| Record name | (3-Glycidoxypropyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65799-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-(2,3-Epoxypropoxy)propyl)dimethoxymethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065799475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethoxy(methyl){3-[(oxiran-2-yl)methoxy]propyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]dimethoxymethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Glycidoxypropyldimethoxymethylsilane improve the properties of materials?

A: 3-Glycidoxypropyldimethoxymethylsilane acts as a coupling agent or adhesion promoter due to its bifunctional structure. It contains a glycidoxypropyl group that can react with organic polymers (like epoxy resins) and a dimethoxymethylsilane group that can hydrolyze and condense with inorganic materials like silica [, ]. This bridging effect enhances the interfacial adhesion between dissimilar materials, leading to improved mechanical properties and stability.

Q2: What analytical techniques are used to characterize 3-Glycidoxypropyldimethoxymethylsilane and its effects on materials?

A2: Several analytical techniques are employed to study 3-Glycidoxypropyldimethoxymethylsilane and its influence on materials:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (1H-NMR), is used to confirm the structure of the silane and its incorporation into polymers. For instance, in the synthesis of EPVS resins, 1H-NMR confirmed the presence of the characteristic peaks of 3-Glycidoxypropyldimethoxymethylsilane within the polymer structure [].

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis provides information about the functional groups present in the material. In the case of EPVS resins, FTIR confirmed the successful incorporation of epoxy groups from the silane into the polymer network [].

- Mechanical Testing: Techniques like tensile testing are used to evaluate the impact of 3-Glycidoxypropyldimethoxymethylsilane on the mechanical properties of materials. For example, the increase in tenacity of PBO fibers treated with 3-Glycidoxypropyldimethoxymethylsilane was measured using tensile testing, demonstrating the positive effect of the silane treatment on fiber strength [].

- Fluorescence Spectroscopy: This technique can be used to assess the degradation level of PBO fibers. Researchers found a correlation between the intensity of fluorescence peak emission from methanol rinses of aged PBO fibers and the extent of fiber degradation []. This finding suggests the potential for developing a fluorescence-based analytical method to determine the remaining service life of PBO materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)